molecular formula C17H17N5O2 B2361773 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide CAS No. 1235662-05-1

3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide

Cat. No.: B2361773
CAS No.: 1235662-05-1
M. Wt: 323.356
InChI Key: NMKOZTWXGKGWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide (hereafter referred to as the target compound) is a heterocyclic amide derivative featuring a benzo[d][1,2,3]triazin-4-one core linked to a pyridin-4-yl ethyl group via a propanamide chain. The benzo[d][1,2,3]triazin-4-one moiety is a key pharmacophore, contributing to hydrogen-bonding interactions with target proteins, while the pyridinyl ethyl group may enhance solubility and blood-brain barrier permeability .

Properties

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-pyridin-4-ylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16(19-11-7-13-5-9-18-10-6-13)8-12-22-17(24)14-3-1-2-4-15(14)20-21-22/h1-6,9-10H,7-8,11-12H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKOZTWXGKGWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide typically involves the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine moiety: This step involves the coupling of the triazine intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the carboxylic acid derivative with an amine in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Benzo[d][1,2,3]triazin-4-one Core

TAK-041
  • Structure : (S)-2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide .
  • Key Differences :
    • Acetamide linker (vs. propanamide in the target compound).
    • Substitution at the ethylamine group: trifluoromethoxy phenyl vs. pyridin-4-yl.
  • Pharmacological Profile :
    • Potent GPR139 agonist (EC₅₀ = 24 nM) with high selectivity for CNS targets .
    • Demonstrated efficacy in rodent models of schizophrenia and social interaction deficits .
  • Physicochemical Properties :
    • Molecular weight: 434.35 g/mol (vs. ~382 g/mol for the target compound).
    • LogP (predicted): 3.2 (higher lipophilicity due to trifluoromethoxy group) .
N-(3,4-Dimethoxyphenethyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide
  • Structure : Propanamide chain with 3,4-dimethoxyphenethyl substitution .
  • Key Differences :
    • 3,4-Dimethoxyphenethyl group (electron-rich aromatic system) vs. pyridin-4-yl ethyl.
  • Physicochemical Properties :
    • Molecular weight: 382.41 g/mol.
    • Predicted density: 1.27 g/cm³ .
  • Implications :
    • Methoxy groups may enhance metabolic stability but reduce CNS penetration compared to pyridinyl groups .

Analogues with Alternative Heterocyclic Cores

Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives
  • Example: Compound 3h (N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide) .
  • Structural Comparison: Pyrimido-pyrimidinone core (vs. benzo[d][1,2,3]triazinone).
  • Activity : Targets kinase pathways, distinct from GPCR modulation .
Benzo[b][1,4]oxazin-3(4H)-one Analogues
  • Example: Compound 28 (4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide) .
  • Key Differences: Benzo[b][1,4]oxazinone core (oxygen vs. nitrogen in the triazinone ring). Piperazine-carboxamide substituent.
  • Physicochemical Properties :
    • Molecular weight: 410.18 g/mol.
    • Lower logP (predicted ~2.1) due to polar piperazine group .

Data Tables

Table 1: Structural and Pharmacological Comparison of Benzo[d][1,2,3]triazin-4-one Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Activity Reference
Target Compound Benzo[d][1,2,3]triazin-4-one Pyridin-4-yl ethyl propanamide ~382* Potential GPCR modulation
TAK-041 Benzo[d][1,2,3]triazin-4-one Trifluoromethoxy phenethyl 434.35 GPR139 agonist (EC₅₀ = 24 nM)
N-(3,4-Dimethoxyphenethyl) analog Benzo[d][1,2,3]triazin-4-one 3,4-Dimethoxyphenethyl 382.41 Undisclosed

*Estimated based on similar structures.

Table 2: Comparison with Heterocyclic Analogues

Compound Name Core Structure Key Substituents Molecular Weight Target/Activity Reference
Compound 28 Benzo[b][1,4]oxazin-3-one Pyridin-3-yl piperazine carboxamide 410.18 Undisclosed
Compound 3h Pyrimido[4,5-d]pyrimidinone Acrylamide-piperazine 536.58 Kinase inhibition
Compound 20a () Pyrrolo[1,2-d][1,2,4]triazin-4-one Methoxyphenyl ethyl ~420* GPR139 agonist (preclinical)

Key Research Findings

Role of Substituents :

  • Pyridinyl groups (as in the target compound) improve solubility and CNS penetration compared to aryl ethers (e.g., TAK-041’s trifluoromethoxy group) but may reduce metabolic stability .
  • Propanamide linkers (vs. acetamide in TAK-041) may enhance conformational flexibility and receptor binding .

Synthetic Strategies: The target compound’s synthesis likely involves coupling 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl propanoic acid with 2-(pyridin-4-yl)ethylamine, analogous to methods used for TAK-041 (HCTU/DIPEA-mediated amidation) .

Therapeutic Implications: Benzo[d][1,2,3]triazinone derivatives show promise in CNS disorders, but activity depends on substituents. For example, TAK-041’s trifluoromethoxy group confers high potency for GPR139 , while the target compound’s pyridinyl group may shift selectivity toward other GPCRs.

Biological Activity

The compound 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide is a derivative of the triazinone class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a triazinone core linked to a pyridine moiety through an ethyl chain. Its molecular formula is C15H16N4OC_{15}H_{16}N_4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen.

Biological Activity Overview

Research indicates that compounds with triazinone structures exhibit various biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Cholinesterase inhibition

Anticancer Activity

Triazine derivatives are known for their anticancer properties. A study involving related compounds demonstrated that they could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under review has shown promise in preliminary studies, suggesting potential effectiveness against certain cancer types.

Cholinesterase Inhibition

Recent studies have evaluated the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. For instance, derivatives similar to the compound exhibited significant AChE inhibitory activity, with some compounds showing mixed-type inhibition modes. This suggests that the target compound may also possess neuroprotective properties.

Inhibition Studies

A notable study synthesized various 4-oxobenzo[d][1,2,3]triazin derivatives and tested their inhibitory effects on AChE and BuChE. Among these derivatives, one compound demonstrated an IC50 value significantly lower than donepezil, a standard treatment for Alzheimer's disease. The docking studies revealed that these compounds interact with both the catalytic site and peripheral anionic site of AChE .

CompoundAChE Inhibition (IC50 μM)BuChE Inhibition (IC50 μM)
6j0.512
8e0.73.2

Neuroprotective Effects

The neuroprotective potential of related compounds has been evaluated in models of oxidative stress. For example, one study found that a derivative exhibited significant protection against hydrogen peroxide-induced oxidative damage in PC12 cells . This suggests that the target compound may also offer neuroprotective benefits.

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Inhibition of Enzymes : The primary mechanism involves the inhibition of cholinesterases, which leads to increased levels of acetylcholine in synaptic clefts.
  • Induction of Apoptosis : Some studies indicate that triazinone derivatives can trigger apoptotic pathways in cancer cells.
  • Oxidative Stress Reduction : The ability to mitigate oxidative stress contributes to neuroprotective effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.